molecular formula C5H9NO4 B15311867 2-Methyl-4-nitrobutanoic acid CAS No. 88348-06-5

2-Methyl-4-nitrobutanoic acid

Cat. No.: B15311867
CAS No.: 88348-06-5
M. Wt: 147.13 g/mol
InChI Key: OUFURNSEVIXAGV-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobutanoic acid is an organic compound with the molecular formula C5H9NO4 It is characterized by the presence of a methyl group and a nitro group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobutanoic acid typically involves the nitration of 2-methylbutanoic acid. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitrobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-4-nitrobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrobutanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes, altering their activity and influencing metabolic pathways .

Comparison with Similar Compounds

  • 2-Methyl-4-aminobutanoic acid
  • 2-Methyl-4-carboxybutanoic acid
  • 2-Methyl-4-hydroxybutanoic acid

Comparison: 2-Methyl-4-nitrobutanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. The nitro group allows for specific redox reactions and interactions with biological molecules that are not possible with the amino, carboxy, or hydroxy derivatives .

Properties

CAS No.

88348-06-5

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

2-methyl-4-nitrobutanoic acid

InChI

InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)

InChI Key

OUFURNSEVIXAGV-UHFFFAOYSA-N

Canonical SMILES

CC(CC[N+](=O)[O-])C(=O)O

Origin of Product

United States

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